Molecular Weight Reduction of 15–18% Versus Benzyl-Substituted Analogs Enhances Ligand Efficiency Potential
The target compound (MW 288.39 g/mol) is 15.4% lighter than Liproxstatin-1 free base (MW 340.85 g/mol) [1] and 14.3% lighter than N-(4-methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (MW 336.4 g/mol) . For a given binding affinity, lower molecular weight translates to superior ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), a critical parameter in fragment-based drug discovery and lead optimization campaigns where minimal molecular weight is prized. This reduction is achieved by substituting the benzyl aromatic system (C₇H₇, ~91 Da) with a methoxypropyl chain (C₄H₉O, ~73 Da) while retaining the hydrogen-bond-capable ether oxygen.
| Evidence Dimension | Molecular weight (MW, g/mol) as a determinant of ligand efficiency potential |
|---|---|
| Target Compound Data | 288.39 g/mol (C₁₆H₂₄N₄O) |
| Comparator Or Baseline | Liproxstatin-1 (N-(3-chlorobenzyl) analog): 340.85 g/mol (C₁₉H₂₁ClN₄); N-(4-methoxybenzyl) analog: 336.4 g/mol (C₂₀H₂₄N₄O); N-(2-methylbenzyl) analog: 320.4 g/mol (C₂₀H₂₄N₄) |
| Quantified Difference | ΔMW = –52.5 g/mol (–15.4%) vs. Liproxstatin-1; ΔMW = –48.0 g/mol (–14.3%) vs. N-(4-methoxybenzyl) analog; ΔMW = –32.0 g/mol (–10.0%) vs. N-(2-methylbenzyl) analog |
| Conditions | Calculated from molecular formulas as reported in PubChem and vendor databases |
Why This Matters
For procurement decisions in fragment-based screening or lead optimization, the 15% lower molecular weight of the target compound offers superior ligand efficiency potential, making it a more attractive starting scaffold when equipotent binding can be demonstrated.
- [1] PubChem. Liproxstatin-1 (CID 134160236). Molecular Formula: C19H21ClN4; Molecular Weight: 340.85 g/mol (free base). View Source
